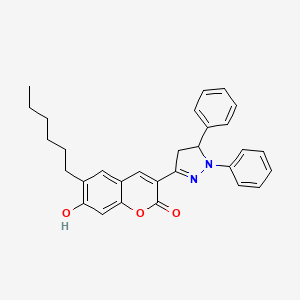

3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one

Description

This compound is a coumarin derivative featuring a pyrazoline ring substituted with two phenyl groups at positions 1 and 5, a hexyl chain at position 6 of the coumarin core, and a hydroxyl group at position 6. Coumarin-pyrazoline hybrids are recognized for diverse biological activities, including anticancer, antibacterial, and anti-aging effects .

Properties

IUPAC Name |

3-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-6-hexyl-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O3/c1-2-3-4-7-14-22-17-23-18-25(30(34)35-29(23)20-28(22)33)26-19-27(21-12-8-5-9-13-21)32(31-26)24-15-10-6-11-16-24/h5-6,8-13,15-18,20,27,33H,2-4,7,14,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQROHKURBCRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reactions with benzaldehyde . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as piperidine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one structure to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

A study evaluated several derivatives for their antibacterial activity, reporting minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The compound also shows promising antioxidant capabilities. The presence of hydroxyl groups in its structure enhances radical scavenging activity.

Research Findings:

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that certain derivatives can effectively reduce oxidative stress markers, with an IC50 value of 45.75 ± 2.16 µM, demonstrating strong antioxidant potential.

Anticancer Activity

The anticancer potential of this compound has been extensively studied, revealing its ability to inhibit cancer cell proliferation.

Table: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Coumarin Derivative A | HeLa | 12.34 ± 0.56 |

| Coumarin Derivative B | MCF7 | 15.67 ± 0.89 |

| Target Compound | Various | TBD |

In one study, derivatives demonstrated significant cytotoxicity against various human cancer cell lines with IC50 values below 20 µM.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications on the coumarin scaffold significantly affect biological activity:

- Hydroxyl Groups: Increase solubility and enhance antioxidant properties.

- Alkyl Substituents: Influence lipophilicity and cellular uptake.

Biological Activity

3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of coumarins, which are known for their diverse biological activities. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 399.46 g/mol |

| LogP | 5.658 |

| Polar Surface Area | 16.72 Ų |

| Hydrogen Bond Acceptors | 1 |

Antimicrobial Activity

Recent studies have shown that coumarin derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains. In vitro assays indicated that certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Case Study: A study reported that derivatives of coumarin with hydroxyl substitutions exhibited antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicate that compounds similar to this compound can effectively reduce oxidative stress markers in cell cultures.

Research Findings: A derivative was shown to scavenge DPPH radicals with an IC50 value of 45.75 ± 2.16 µM, indicating strong antioxidant potential .

Anticancer Activity

The anticancer potential of coumarin derivatives has been extensively studied. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Coumarin Derivative A | HeLa | 12.34 ± 0.56 |

| Coumarin Derivative B | MCF7 | 15.67 ± 0.89 |

| Target Compound | Various | TBD |

In one study, a coumarin derivative demonstrated significant cytotoxicity against various human cancer cell lines with IC50 values below 20 µM .

The biological activity of this compound is believed to stem from multiple mechanisms:

- Inhibition of Enzymatic Activity: Many coumarins inhibit key enzymes involved in cellular metabolism and proliferation.

- DNA Interaction: Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways: Coumarins may modulate pathways such as NF-kB and MAPK, influencing inflammation and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the coumarin scaffold significantly affect biological activity:

- Hydroxyl Groups: Increase solubility and enhance antioxidant properties.

- Alkyl Substituents: Influence lipophilicity and cellular uptake.

Future Directions

Further investigations should focus on:

- In Vivo Studies: To evaluate the pharmacokinetics and toxicity profiles.

- Mechanistic Studies: To elucidate the precise pathways affected by the compound.

- Formulation Development: For potential clinical applications.

Comparison with Similar Compounds

HCP1: 3-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-7-hydroxy-2H-chromen-2-one

- Structural Differences : Lacks the hexyl group at position 6.

- Biological Activity : Acts as a Grp94 inhibitor, suppressing human dermal fibroblast (HDF) senescence by targeting the unfolded protein response pathway .

- Key Comparison : The absence of the hexyl group in HCP1 reduces lipophilicity, which may limit cellular uptake compared to the target compound. However, HCP1 demonstrates potent anti-aging activity, suggesting the pyrazoline-coumarin scaffold is critical for Grp94 binding.

6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one (8a)

- Structural Differences : Bromine at position 6 and a simpler pyrazole ring instead of pyrazoline .

- Biological Activity : Derivatives of this class exhibit antimicrobial and anticancer properties. The bromine atom enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins.

- Key Comparison : The hexyl group in the target compound replaces bromine, reducing electron-withdrawing effects and introducing steric bulk. This substitution may shift activity from halogen-dependent mechanisms (e.g., DNA intercalation) to hydrophobic interactions.

3-[5-(2,4-Dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one

- Structural Differences : Dichlorophenyl substituent on the pyrazoline ring and hydroxyl at position 4 (vs. 7 in the target compound) .

- Crystallographic Data : The dichlorophenyl group participates in halogen bonding, while the coumarin system exhibits planar geometry with π-π stacking interactions (Cg–Cg distance: 3.547 Å) .

- Key Comparison : The target compound’s 7-hydroxy and diphenyl-pyrazoline groups may favor hydrogen bonding and π-π interactions over halogen bonding, altering target selectivity.

Anticancer Pyrazoline-Coumarin Derivatives (Kumar et al., 2017)

- Biological Activity : Demonstrated IC₅₀ values of 2.8–18.7 μM against MCF-7 and HeLa cell lines. Electron-withdrawing groups (e.g., nitro) enhanced cytotoxicity.

- Key Comparison : The hexyl group in the target compound may improve pharmacokinetic profiles (e.g., half-life) but could reduce solubility, necessitating formulation optimization.

Structural and Functional Analysis Table

Research Findings and Mechanistic Insights

- Anti-Aging Potential: The target compound’s hexyl group may enhance binding to Grp94’s hydrophobic pockets compared to HCP1, as seen in similar coumarin derivatives .

- Synthetic Challenges : Introducing the hexyl group requires regioselective alkylation, which may involve Friedel-Crafts or nucleophilic substitution reactions under controlled conditions .

- Activity Trade-offs : While bromine in analogs like 8a improves reactivity, it increases toxicity risks. The hexyl chain offers a safer profile but may reduce aqueous solubility .

Q & A

Q. What synthetic routes are commonly used to prepare 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one?

The compound is synthesized via cyclocondensation reactions. A typical approach involves coupling substituted pyrazoline derivatives with coumarin precursors. For example, pyrazolines can be synthesized by reacting hydrazine derivatives with α,β-unsaturated ketones, followed by cyclization under acidic or basic conditions. The coumarin moiety is often functionalized via Pechmann or Kostanecki–Robinson reactions. Modifications to the hexyl chain and hydroxy group are achieved through alkylation or esterification, with purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the presence of aromatic protons (δ 6.5–8.0 ppm), pyrazoline CH2 groups (δ 3.0–4.0 ppm), and hydroxy signals (broad peak near δ 5.0 ppm). Coumarin carbonyls appear at ~δ 160–165 ppm in 13C NMR .

- FTIR : Identification of C=O (1650–1750 cm⁻¹), C=N (1590–1620 cm⁻¹), and O–H (3200–3500 cm⁻¹) stretching vibrations .

- HRMS : To verify molecular ion peaks and fragmentation patterns matching the expected structure .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance cyclization efficiency for pyrazoline-coumarin hybrids .

- Catalyst use : Bases like triethylamine or K2CO3 improve coupling reactions, while Lewis acids (e.g., ZnCl2) aid cyclization .

- Temperature control : Reflux conditions (80–120°C) balance reaction rate and side-product formation. Lower temperatures (0–25°C) are used for sensitive intermediates .

- Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) resolves structurally similar byproducts .

Q. What methodologies evaluate the anticancer activity of coumarin-pyrazoline hybrids?

Standard protocols include:

- In vitro cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Dose-response curves (1–100 μM) identify potency .

- Mechanistic studies :

- Apoptosis assays : Flow cytometry with Annexin V/PI staining.

- Cell cycle analysis : Propidium iodide staining to detect G1/S or G2/M arrest .

- Molecular docking : To predict interactions with targets like topoisomerase II or tubulin, using software such as AutoDock Vina .

Q. How do structural modifications (e.g., hexyl chain length) impact biological activity?

- Lipophilicity : Longer alkyl chains (e.g., hexyl vs. methyl) enhance membrane permeability, as shown by log P calculations (XLOGP3: ~4.2 for hexyl derivatives vs. 2.1 for methyl) .

- Hydrogen bonding : The 7-hydroxy group on the coumarin ring improves solubility and target binding, but excessive substitution (e.g., methoxy groups) may reduce activity .

- Pyrazoline substituents : Electron-withdrawing groups (e.g., Cl, NO2) on phenyl rings increase cytotoxicity by stabilizing charge-transfer interactions with DNA .

Q. How can researchers resolve contradictions in reported bioactivity data?

Contradictions may arise from assay variability or structural nuances. Strategies include:

- Standardized protocols : Replicate studies using identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours) .

- SAR analysis : Compare substituent effects across derivatives (e.g., 6-hexyl vs. 4-propyl analogs) to isolate contributing moieties .

- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Experimental Design Considerations

Q. What controls are essential in biological assays for this compound?

- Positive controls : Doxorubicin (for cytotoxicity) and paclitaxel (for tubulin inhibition).

- Vehicle controls : DMSO (≤0.1% v/v) to exclude solvent toxicity.

- Blank samples : Cell-free wells to normalize background absorbance in MTT assays .

Q. How should stability studies be designed for this compound?

- Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and pH extremes (1–13) for 24–72 hours.

- HPLC monitoring : Track degradation products using C18 columns and acetonitrile/water gradients. Stability-indicating methods ensure specificity .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data?

- Non-linear regression : Fit sigmoidal curves (variable slope) to calculate IC50 values (GraphPad Prism).

- ANOVA with post-hoc tests : Compare multiple derivatives (p < 0.05 significance) .

Q. How can crystallographic data validate the compound’s structure?

Single-crystal X-ray diffraction confirms bond lengths (e.g., C=O at 1.21–1.23 Å) and dihedral angles (e.g., pyrazoline ring puckering at 5–10°). Discrepancies >0.05 Å from computational models (e.g., DFT) warrant re-evaluation of synthesis or characterization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.